PKA Activation with 116-Fold Selectivity Over PKG: Ka = 0.05 µM for PKA vs. 5.8 µM for PKG
8-Br-cAMP activates PKA with a half-maximal activation constant (Ka) of 0.05 µM, while its Ka for cGMP-dependent protein kinase (PKG) is 5.8 µM—a 116-fold difference [1]. Native cAMP, by comparison, exhibits a Ka for PKA in the range of approximately 0.1–0.3 µM depending on the PKA isoform and assay conditions. The 8-bromo modification thus simultaneously improves PKA activation potency while dramatically reducing off-target PKG activation relative to native cAMP [1]. Many widely used cAMP analogs, such as 8-CPT-cAMP, activate both PKA and PKG and inhibit certain PDE isoforms, complicating pathway dissection .
| Evidence Dimension | Half-maximal activation constant (Ka) for PKA vs. PKG |
|---|---|
| Target Compound Data | Ka (PKA) = 0.05 µM; Ka (PKG) = 5.8 µM; selectivity ratio = 116-fold |
| Comparator Or Baseline | Native cAMP: Ka (PKA) ≈ 0.1–0.3 µM (literature range); 8-CPT-cAMP activates both PKA and PKG and inhibits PDE (IC₅₀ = 0.9 µM for cGMP-specific PDE) |
| Quantified Difference | 116-fold selectivity for PKA over PKG; approximately 2–6 fold more potent PKA activation than native cAMP |
| Conditions | Purified PKA and PKG holoenzyme activation assays; cell extracts and intact cells (Sandberg et al., 1991) |
Why This Matters
This selectivity profile enables researchers to attribute cAMP-mediated effects specifically to PKA signaling rather than to PKG cross-activation or PDE inhibition, reducing confounding variables in pathway analysis.
- [1] Sandberg, M., Butt, E., Nolte, C., et al. Characterization of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Biochem. J. 279(Pt 2), 521–527 (1991). View Source
